molecular formula C24H20ClN3O4 B609113 MK8722 CAS No. 1394371-71-1

MK8722

Cat. No.: B609113
CAS No.: 1394371-71-1
M. Wt: 449.9 g/mol
InChI Key: XQMNBTZLYOOAGA-UGESXGAOSA-N
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Description

MK-8722 is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes. AMPK is a master regulator of energy homeostasis in eukaryotes, playing a crucial role in maintaining cellular energy balance. MK-8722 has been developed to improve glucose homeostasis and has shown promise in treating metabolic disorders such as type 2 diabetes by enhancing glucose uptake and glycogen synthesis in skeletal muscle .

Preparation Methods

The synthesis of MK-8722 involves several steps, starting with the chlorination of a precursor compound using N-chlorosuccinimide (NCS). This is followed by a reaction with sodium iodide to produce an iodinated compound. The nitro group of this intermediate is then reduced using tin chloride to yield a diamino compound. Subsequent reactions include the formation of a carbamate intermediate, methylation, ozonolysis, and coupling with 4-biphenylboronic acid. The final product, MK-8722, is obtained after deprotection of the nitrogen atom .

Chemical Reactions Analysis

MK-8722 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: MK-8722 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tin chloride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: As an AMPK activator, it is used in research to study energy metabolism and related biochemical pathways.

    Biology: MK-8722 is used to investigate the role of AMPK in cellular energy homeostasis and its impact on various biological processes.

    Medicine: The compound has shown promise in treating metabolic disorders, particularly type 2 diabetes, by improving glucose uptake and glycogen synthesis in skeletal muscle.

    Industry: MK-8722 is being explored for its potential use in developing new therapeutic agents for metabolic diseases

Mechanism of Action

MK-8722 exerts its effects by directly activating AMPK, a serine/threonine protein kinase that acts as a metabolic fuel sensor. Activation of AMPK leads to the phosphorylation of downstream target proteins involved in carbohydrate and lipid metabolism. This results in increased glucose uptake and glycogen synthesis in skeletal muscle, improving glycemia without causing hypoglycemia. The activation of AMPK by MK-8722 is both allosteric and phosphorylation-dependent, involving changes in intracellular adenylate charge and calcium levels .

Comparison with Similar Compounds

MK-8722 is unique in its ability to activate all twelve mammalian AMPK complexes with high potency. Similar compounds include:

MK-8722 stands out due to its high selectivity for AMPK complexes and its potential for treating metabolic disorders without significant side effects .

Properties

IUPAC Name

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMNBTZLYOOAGA-UGESXGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394371-71-1
Record name MK-8722
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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